Oxyphyllenodiol A
Description
Oxyphyllenodiol A (C₁₄H₂₂O₃) is a sesquiterpene derivative primarily isolated from Alpinia oxyphylla (益智), a traditional medicinal plant widely used in East Asia for its neuroprotective, anti-inflammatory, and antioxidant properties . Structurally, it features a bicyclic framework with hydroxyl and ketone functional groups, contributing to its bioactivity.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(4S,5S,6R)-5,6-dihydroxy-6-methyl-4-propan-2-yl-2,3,4,5,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C14H22O3/c1-8(2)9-4-5-11(15)10-6-7-14(3,17)13(16)12(9)10/h8-9,13,16-17H,4-7H2,1-3H3/t9-,13-,14+/m0/s1 |
InChI Key |
SZSSWPDHIZIMCT-QCZZGDTMSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=O)C2=C1[C@@H]([C@](CC2)(C)O)O |
Canonical SMILES |
CC(C)C1CCC(=O)C2=C1C(C(CC2)(C)O)O |
Synonyms |
oxyphyllenodiol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
The following compounds share structural and functional similarities with Oxyphyllenodiol A:
Key Observations :
- Oxyphyllenodiol B is an isomer of A, differing in hydroxyl group placement, which may alter target binding .
- Oxyphyllenones A/B lack a full sesquiterpene skeleton (C12 vs.
- Oxyphyllol B ’s ester group improves membrane permeability, critical for blood-brain barrier penetration in neuroprotective applications .
Pharmacological Activities
NO Production Inhibition
*IC₅₀ values for Oxyphyllenodiols A/B were reported as >100 μM, indicating moderate potency compared to reference inhibitors like L-NMMA .
Neuroprotective Potential
- This compound demonstrates strong binding to NOS2 (-4.68 kcal/mol), a key enzyme in neuroinflammation, outperforming Oxyphyllenodiol B .
- Oxyphyllol B shows superior interaction with ACHE (-4.8 kcal/mol), a target in Alzheimer’s disease (AD), due to Pi-alkyl interactions with TRP 286 and TYR 124 residues .
Natural Abundance and Extraction
Note: this compound is absent in the fruit shell, emphasizing the importance of seed-based extraction .
Commercial and Research Accessibility
- This compound is priced at $716/5 mg due to low natural abundance and complex isolation .
- Structural analogs like Oxyphyllenodiol B ($650/5 mg) are slightly cheaper but less studied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
